molecular formula C6H16Cl2N2 B585899 (R)-2-ethylpiperazine dihydrochloride CAS No. 438050-07-8

(R)-2-ethylpiperazine dihydrochloride

Cat. No. B585899
M. Wt: 187.108
InChI Key: VCKAKBROIJTVJI-QYCVXMPOSA-N
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Description

“®-2-Ethylpiperazine dihydrochloride” is a chemical compound with the CAS Number: 438050-07-8 . It has a molecular weight of 187.11 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “®-2-ethylpiperazine dihydrochloride” is 1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“®-2-Ethylpiperazine dihydrochloride” is a solid at room temperature . It has a molecular weight of 187.11 .

Scientific Research Applications

Given the absence of direct information, it may be beneficial to explore related compounds or applications within the broader field of piperazine derivatives and their use in scientific research. Piperazine derivatives are a class of compounds widely studied for their pharmacological properties, including their roles in medicinal chemistry as therapeutic agents. For instance, phenylpiperazine derivatives have been explored for their potential in treating CNS disorders and exhibit versatility as a scaffold in drug development (Rodolfo C. Maia, R. Tesch, & C. Fraga, 2012). Additionally, research on 2,5-diketopiperazines (DKPs) has highlighted their bioactive diversity and potential in drug discovery, underscoring the broad applicability of piperazine structures in various therapeutic fields (Yi Wang, Pei-Pei Wang, Hongguang Ma, & Weiming Zhu, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

(2R)-2-ethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKAKBROIJTVJI-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660843
Record name (2R)-2-Ethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-ethylpiperazine dihydrochloride

CAS RN

438050-07-8
Record name (2R)-2-Ethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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